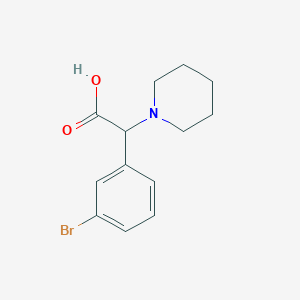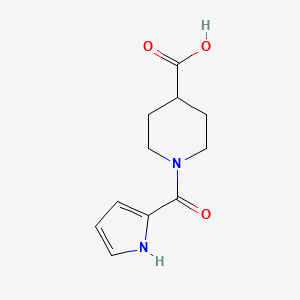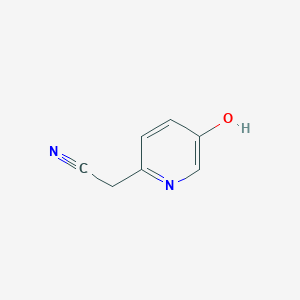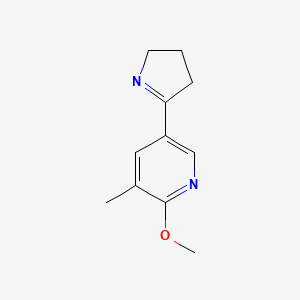
5-(3,4-Dihydro-2H-pyrrol-5-yl)-2-methoxy-3-methylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3,4-Dihydro-2H-pyrrol-5-yl)-2-Methoxy-3-methylpyridin ist eine heterocyclische organische Verbindung mit der Summenformel C11H14N2O. Sie enthält einen Pyridinring, der mit einer Methoxygruppe und einer Methylgruppe substituiert ist, sowie einen Pyrrolidinring, der an den Pyridinring ankondensiert ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 5-(3,4-Dihydro-2H-pyrrol-5-yl)-2-Methoxy-3-methylpyridin kann über verschiedene Synthesewege erfolgen. Ein übliches Verfahren beinhaltet die Kondensation von 2-Methoxy-3-methylpyridin mit einem geeigneten Pyrrolidinderivat unter sauren oder basischen Bedingungen. Die Reaktion erfordert typischerweise einen Katalysator wie Eisen(III)-chlorid, um die Bildung des Pyrrolidinrings zu erleichtern .
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann die großtechnische Synthese unter optimierten Reaktionsbedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess kann Schritte wie die Reinigung durch Umkristallisation oder Chromatographie umfassen, um Verunreinigungen zu entfernen und das gewünschte Produkt zu erhalten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
5-(3,4-Dihydro-2H-pyrrol-5-yl)-2-Methoxy-3-methylpyridin kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende N-Oxide oder andere oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können den Pyridinring in ein Dihydropyridin- oder Tetrahydropyridinderivat umwandeln.
Substitution: Die Methoxy- und Methylgruppen am Pyridinring können durch andere funktionelle Gruppen durch nucleophile oder elektrophile Substitutionsreaktionen ersetzt werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid, m-Chlorperbenzoesäure (m-CPBA) und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) werden typischerweise verwendet.
Substitution: Reagenzien wie Halogene (z. B. Brom, Chlor) oder organometallische Verbindungen (z. B. Grignard-Reagenzien) werden für Substitutionsreaktionen verwendet.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab, die verwendet werden. So kann beispielsweise Oxidation zu N-Oxiden führen, während Reduktion Dihydropyridinderivate erzeugen kann. Substitutionsreaktionen können verschiedene funktionelle Gruppen einführen, was zu einer Vielzahl von Derivaten führt.
Wissenschaftliche Forschungsanwendungen
5-(3,4-Dihydro-2H-pyrrol-5-yl)-2-Methoxy-3-methylpyridin hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es dient als Baustein für die Synthese komplexerer heterocyclischer Verbindungen.
Medizin: Es werden laufende Forschungsarbeiten durchgeführt, um sein Potenzial als pharmazeutischer Zwischenstoff oder Wirkstoff in der Medikamentenentwicklung zu untersuchen.
Industrie: Es wird aufgrund seiner einzigartigen chemischen Eigenschaften bei der Entwicklung fortschrittlicher Materialien wie Polymere und Beschichtungen verwendet.
Wirkmechanismus
Der Wirkmechanismus von 5-(3,4-Dihydro-2H-pyrrol-5-yl)-2-Methoxy-3-methylpyridin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Effekten führt. Detaillierte Studien sind erforderlich, um die genauen molekularen Zielstrukturen und -wege zu klären, die an seiner Wirkung beteiligt sind.
Wirkmechanismus
The mechanism of action of 5-(3,4-Dihydro-2H-pyrrol-5-yl)-2-methoxy-3-methylpyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its action.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Pyridin, 3-(1-Pyrrolin-2-yl)-:
2-(3-Pyridyl)-1-Pyrrolin: Eine weitere verwandte Verbindung mit einem Pyridinring, der an einen Pyrrolidinring ankondensiert ist, jedoch mit verschiedenen Substituenten.
Einzigartigkeit
5-(3,4-Dihydro-2H-pyrrol-5-yl)-2-Methoxy-3-methylpyridin ist einzigartig aufgrund des Vorhandenseins sowohl von Methoxy- als auch von Methylgruppen am Pyridinring, die seine chemische Reaktivität und biologische Aktivität beeinflussen können.
Eigenschaften
Molekularformel |
C11H14N2O |
|---|---|
Molekulargewicht |
190.24 g/mol |
IUPAC-Name |
5-(3,4-dihydro-2H-pyrrol-5-yl)-2-methoxy-3-methylpyridine |
InChI |
InChI=1S/C11H14N2O/c1-8-6-9(7-13-11(8)14-2)10-4-3-5-12-10/h6-7H,3-5H2,1-2H3 |
InChI-Schlüssel |
YTAFLTRZOBTCNE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CN=C1OC)C2=NCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


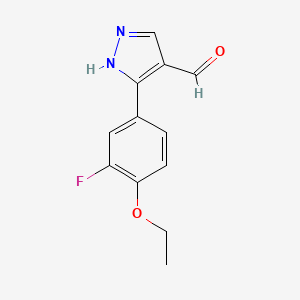
![7-(Difluoromethoxy)benzo[d]thiazol-2-amine](/img/structure/B11813160.png)

![2-Bromo-7-(difluoromethoxy)benzo[d]thiazole](/img/structure/B11813172.png)

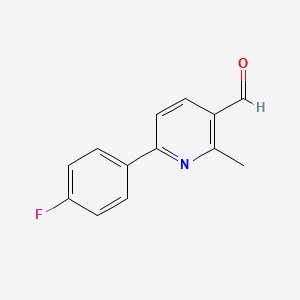
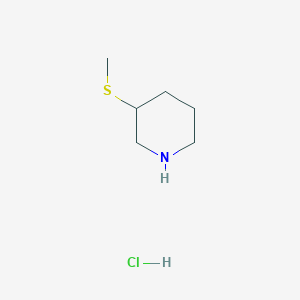
![7-Bromospiro[1,2-dihydroindene-3,3'-pyrrolidine]](/img/structure/B11813197.png)
